molecular formula C17H13NO3 B1454337 4-(4-Methylphenoxy)quinoline-2-carboxylic acid CAS No. 1255147-14-8

4-(4-Methylphenoxy)quinoline-2-carboxylic acid

Cat. No. B1454337
M. Wt: 279.29 g/mol
InChI Key: OSPPRIBFNJOGHQ-UHFFFAOYSA-N
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Description

“4-(4-Methylphenoxy)quinoline-2-carboxylic acid” is a chemical compound that belongs to the quinoline family. It has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol12. This compound is also known as Lapatinib ditosylate and is commonly used in the pharmaceutical industry for cancer treatment1.



Synthesis Analysis

The synthesis of “4-(4-Methylphenoxy)quinoline-2-carboxylic acid” involves the reaction of 4-chloro-2-fluoroaniline with p-cresol in the presence of a strong base to give a quinoline derivative1. Further reaction with ethyl chloroformate in the presence of a mild base and subsequent hydrolysis with sodium hydroxide results in the formation of the target compound1.



Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)quinoline-2-carboxylic acid” can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography1.



Chemical Reactions Analysis

The chemical reactions involving “4-(4-Methylphenoxy)quinoline-2-carboxylic acid” are not explicitly mentioned in the search results. However, quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases3.



Physical And Chemical Properties Analysis

“4-(4-Methylphenoxy)quinoline-2-carboxylic acid” is a solid powder that is light yellow in color. It has a melting point of 130-135 °C and a boiling point of 552.4 °C. The compound is sparingly soluble in water and freely soluble in acetone, ethanol, and methanol. It has a pH of around 3.8-4.3 in water1.


Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, due to their high electron density from polar substituents like hydroxyl, methoxy, amino, and nitro groups, are effective at forming stable chelating complexes with metallic surfaces. This property makes them excellent corrosion inhibitors, protecting metals against corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which share structural similarities with quinoline, have been investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials, demonstrating their versatility beyond biological activities (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Discovery

Quinoline and its analogs are prominent in medicinal chemistry due to their broad spectrum of biological activities. This includes anticancer, antimicrobial, and anti-inflammatory properties, among others. The therapeutic significance of quinolines has led to the identification of several quinoline derivatives as drugs or drug candidates, underscoring their importance in pharmaceutical research (Hussaini, 2016).

Biologically Active Compounds

The quinoline scaffold is also critical in the synthesis of biologically active compounds. By combining quinoline with other bioactive moieties, researchers can develop potent agents for treating various diseases. This synergistic approach exemplifies the quinoline nucleus's adaptability and potential in drug design (Salahuddin, Datt, Mazumder, Kumar, Singh, Yadav, Shabana, Shahar Yar, & Ahsan, 2023).

Safety And Hazards

The safety and hazards of “4-(4-Methylphenoxy)quinoline-2-carboxylic acid” are not explicitly mentioned in the search results. However, Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product2.


properties

IUPAC Name

4-(4-methylphenoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPRIBFNJOGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)quinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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